molecular formula C14H20INO7 B5165316 2-[2-[2-(4-Iodophenoxy)ethoxy]ethylamino]ethanol;oxalic acid

2-[2-[2-(4-Iodophenoxy)ethoxy]ethylamino]ethanol;oxalic acid

Cat. No.: B5165316
M. Wt: 441.22 g/mol
InChI Key: CDNJUQMXGVBNFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[2-(4-Iodophenoxy)ethoxy]ethylamino]ethanol; oxalic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of an iodophenoxy group, which imparts unique chemical properties. It is often used in research due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(4-Iodophenoxy)ethoxy]ethylamino]ethanol typically involves multiple steps:

    Formation of 4-Iodophenol: This is achieved by iodination of phenol using iodine and an oxidizing agent such as sodium hypochlorite.

    Etherification: The 4-iodophenol is then reacted with ethylene oxide to form 2-(4-iodophenoxy)ethanol.

    Further Etherification: The 2-(4-iodophenoxy)ethanol undergoes another etherification with ethylene oxide to yield 2-[2-(4-iodophenoxy)ethoxy]ethanol.

    Amination: Finally, the 2-[2-(4-iodophenoxy)ethoxy]ethanol is reacted with ethylenediamine to produce 2-[2-[2-(4-iodophenoxy)ethoxy]ethylamino]ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol and ethylamino groups.

    Reduction: Reduction reactions can target the iodophenoxy group, potentially converting it to a phenoxy group.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids depending on the extent of oxidation.

    Reduction: The major product is the phenoxy derivative.

    Substitution: Various substituted phenoxy derivatives are formed.

Scientific Research Applications

2-[2-[2-(4-Iodophenoxy)ethoxy]ethylamino]ethanol has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-[2-(4-Iodophenoxy)ethoxy]ethylamino]ethanol involves its interaction with specific molecular targets. The iodophenoxy group can interact with biological macromolecules, potentially disrupting their function. The ethylamino group may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-[2-(4-Iodophenoxy)ethoxy]ethyl}(methyl)amino]ethanol
  • 2-(2-Iodophenoxy)ethanol

Uniqueness

Compared to similar compounds, 2-[2-[2-(4-Iodophenoxy)ethoxy]ethylamino]ethanol stands out due to its unique combination of functional groups. The presence of both iodophenoxy and ethylamino groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[2-[2-(4-iodophenoxy)ethoxy]ethylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18INO3.C2H2O4/c13-11-1-3-12(4-2-11)17-10-9-16-8-6-14-5-7-15;3-1(4)2(5)6/h1-4,14-15H,5-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNJUQMXGVBNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCOCCNCCO)I.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20INO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.